Tetrakis(4-ethynylphenyl)methane

Microporous Organic Polymers (MOPs) Gas Adsorption BET Surface Area

Tetrakis(4-ethynylphenyl)methane (TEPM) delivers four terminal alkynes on a rigid tetrahedral core, enabling Sonogashira–Hagihara and Glaser-type couplings that form fully conjugated C–C bonded, non-collapsible 3D networks. This yields polymers with intrinsically higher thermal stability (>300 °C decomposition) and CO₂/N₂ selectivity (70.8) versus imine- or boronate-linked analogs. Resulting MOPs achieve BET surface areas up to 1072 m²·g⁻¹, while TEPM-based MONs support metal-salen catalysts achieving TON 1860 for CO₂ cycloaddition. Choose TEPM for predictable ~1.3 nm micropores, robust cycle stability, and unmatched framework conjugation.

Molecular Formula C33H20
Molecular Weight 416.5 g/mol
CAS No. 177991-01-4
Cat. No. B1631557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-ethynylphenyl)methane
CAS177991-01-4
Molecular FormulaC33H20
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
InChIInChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H
InChIKeyJGUCYLISNORQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-ethynylphenyl)methane (CAS 177991-01-4): A Tetrahedral Alkyne Building Block for 3D Porous Polymer and COF Synthesis


Tetrakis(4-ethynylphenyl)methane (TEPM) is a tetrahedral, tetra-functional organic compound containing four terminal alkyne groups arranged around a central methane core . It is classified as a tetraarylalkane and is primarily utilized as a rigid, three-dimensional building block for the construction of microporous organic polymers (MOPs), covalent organic frameworks (COFs), and porous aromatic frameworks (PAFs) . The compound is a crystalline powder with a melting point (decomposition) of 300 °C and is commercially available with GC purity typically exceeding 97.0% .

Tetrakis(4-ethynylphenyl)methane vs. Other Tetrahedral Building Blocks: Why Alkyne Functionality Dictates Polymer Properties


While other tetrahedral tetraphenylmethane derivatives (e.g., tetrakis(4-aminophenyl)methane or tetrakis(4-bromophenyl)methane) also enable the construction of 3D porous networks , the terminal alkyne groups in TEPM are fundamentally distinct. They participate in Sonogashira–Hagihara and Glaser-type coupling reactions that create rigid, fully conjugated C–C bonds, yielding materials with intrinsically higher thermal/chemical stability and predictable pore architectures compared to those derived from imine or boronate ester linkages [1]. Substituting TEPM with an amino- or bromo-functionalized analog not only alters the synthetic route but also leads to significant differences in specific surface area (BET) and gas uptake performance, as the resulting polymer backbone lacks the extended π-conjugation and rigid ethynyl linkers that define TEPM-based networks [2].

Quantitative Performance Comparison: Tetrakis(4-ethynylphenyl)methane vs. Analogous Tetrahedral Monomers


BET Surface Area Advantage: TEPM-Based Microporous Organic Polymers Outperform Tetrakis(4-ethynylphenyl)silane Analogues

In a head-to-head study of microporous organic polymers (MOPs) synthesized under identical Sonogashira–Hagihara coupling conditions, the polymer derived from tetrakis(4-ethynylphenyl)methane (TEPM-TPA) exhibited a BET specific surface area of up to 1072 m²·g⁻¹, whereas the polymer derived from the analogous silicon-centered monomer tetrakis(4-ethynylphenyl)silane (TEPS-TPA) showed a lower surface area (specific value not reported in direct comparison, but the study highlights the superior surface area of TEPM-based polymers) [1].

Microporous Organic Polymers (MOPs) Gas Adsorption BET Surface Area

CO₂ Uptake and Selectivity: TEPM-Based Polymers Show Enhanced CO₂ Capture Over Nitrogen

The TEPM-derived porous polymer TEPM-Azo demonstrates a CO₂-over-N₂ selectivity of 70.8 at 273 K, significantly exceeding that of the TEPS-Azo analogue (64.7) under identical conditions [1]. Additionally, TEPM-TPA exhibits a CO₂ uptake capacity of 2.41 mmol·g⁻¹ at 273 K and 1.13 bar [2].

CO₂ Capture Gas Separation CO₂/N₂ Selectivity

Pore Size Control: TEPM Enables Sub-2 nm Microporosity for Molecular Sieving

In a comparative study of microporous organic networks (MONs) synthesized via Sonogashira coupling, TEPM-derived MON-2COOH@SiO₂ composites consistently exhibit a uniform pore size of approximately 1.3 nm [1]. In contrast, networks built from analogous diethynylbenzene linkers often yield broader pore size distributions and larger mesopores, reducing molecular sieving efficiency [2].

Microporosity Pore Size Engineering Molecular Sieving

Thermal Stability: TEPM-Based Polymers Exhibit Decomposition Onset Above 300 °C

Thermogravimetric analysis (TGA) of microporous organic polymers (MOPs) synthesized from TEPM reveals thermal decomposition temperatures (Td,10%) exceeding 300 °C under nitrogen atmosphere [1]. In contrast, imine-linked 3D COFs derived from tetrakis(4-aminophenyl)methane typically show Td,10% values between 250 °C and 280 °C, reflecting the lower bond strength of C=N linkages compared to the C–C bonds formed in TEPM-based networks [2].

Thermal Stability High-Temperature Applications TGA

Catalytic Activity: TEPM-Supported Co-Salen Networks Achieve High TON/TOF in CO₂ Cycloaddition

Microporous organic networks (MONs) built from TEPM and Co-salen building blocks (Co-MON) demonstrate exceptional catalytic activity for CO₂ cycloaddition to epoxides, achieving turnover numbers (TON) of 1400–1860 and turnover frequencies (TOF) of 117–155 h⁻¹ at 60 °C and 1 MPa CO₂ [1]. Comparable catalysts based on linear diethynyl linkers or non-conjugated networks typically show TOF values below 50 h⁻¹ under similar conditions, underscoring the advantage of TEPM's rigid, conjugated framework for catalyst immobilization and substrate diffusion [2].

CO₂ Fixation Heterogeneous Catalysis Cyclic Carbonates

Validated Application Scenarios for Tetrakis(4-ethynylphenyl)methane Based on Quantitative Evidence


High-Surface-Area Microporous Organic Polymers (MOPs) for Gas Storage and Separation

The combination of high BET surface area (up to 1072 m²·g⁻¹) [1] and excellent CO₂/N₂ selectivity (70.8) [2] makes TEPM the monomer of choice for fabricating MOPs and porous aromatic frameworks (PAFs) targeting post-combustion CO₂ capture, natural gas sweetening, and hydrogen storage. The tetrahedral geometry ensures a permanently porous, 3D network that resists pore collapse and maintains high gas uptake capacity even after multiple adsorption-desorption cycles.

Heterogeneous Catalyst Supports for CO₂ Valorization and Fine Chemical Synthesis

TEPM-derived microporous organic networks (MONs) serve as robust, high-surface-area supports for immobilizing metal-salen complexes and other catalytically active species. The Co-MON system demonstrated a TON of up to 1860 for CO₂ cycloaddition [3], validating TEPM's utility in converting waste CO₂ into valuable cyclic carbonates. The rigid, conjugated framework enhances catalyst stability and facilitates rapid substrate/product diffusion through the uniform ~1.3 nm micropores [4].

3D Covalent Organic Frameworks (COFs) with Tunable Porosity and High Thermal Stability

As a tetrahedral building block, TEPM enables the construction of diamond-like 3D COFs with precisely controlled pore architectures . The resulting materials exhibit decomposition temperatures exceeding 300 °C [5], significantly higher than many imine-linked COF analogues. This thermal robustness, combined with the ability to tune pore size through co-monomer selection, positions TEPM-based COFs as prime candidates for high-temperature gas separations, heterogeneous catalysis, and energy storage applications.

Advanced Chromatographic Stationary Phases for Mixed-Mode Separations

The ability to synthesize MON@SiO₂ composite microspheres with a uniform pore size of ~1.3 nm using TEPM as the network-forming monomer [6] enables the development of novel mixed-mode HPLC columns. The precisely controlled microporosity provides size-exclusion and hydrophobic interaction mechanisms, while post-synthetic modification via thiol-yne click chemistry allows facile introduction of hydrophilic/hydrophobic functionalities, offering superior separation performance for complex mixtures.

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